molecular formula C9H13NaO2 B14121741 C9H13NaO2

C9H13NaO2

Cat. No.: B14121741
M. Wt: 176.19 g/mol
InChI Key: HKOBWMSZLTYXJE-UHFFFAOYSA-M
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Description

C₉H₁₃NaO₂, chemically known as sodium 4-methylbenzoate, is an organic sodium salt derived from 4-methylbenzoic acid. Its molecular structure consists of a benzene ring substituted with a methyl group (-CH₃) and a carboxylate group (-COO⁻), with a sodium cation (Na⁺) balancing the charge. This compound is widely used in pharmaceuticals as a buffering agent and in industrial applications as a corrosion inhibitor due to its ionic stability and solubility in polar solvents . Key properties include a molecular weight of 188.19 g/mol, a melting point of ~285°C (decomposition), and high solubility in water (~50 g/100 mL at 25°C).

Properties

IUPAC Name

sodium;3-cyclohexyl-3-oxoprop-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOBWMSZLTYXJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenylephrine can be synthesized through the reaction of phenylephrine with sodium hydroxide. The reaction involves the neutralization of phenylephrine hydrochloride with sodium hydroxide to form sodium phenylephrine and water .

Industrial Production Methods

In industrial settings, sodium phenylephrine is produced by reacting phenylephrine base with sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Chemical Reactions Analysis

Types of Reactions

Sodium phenylephrine undergoes several types of chemical reactions, including:

    Oxidation: Sodium phenylephrine can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form phenylephrine.

    Substitution: Sodium phenylephrine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Phenylephrine

    Substitution: Various substituted phenylephrine derivatives

Scientific Research Applications

Sodium phenylephrine has a wide range of applications in scientific research:

Mechanism of Action

Sodium phenylephrine exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound activates the G protein-coupled receptor pathway, which results in the activation of phospholipase C and the release of intracellular calcium ions. This cascade ultimately leads to smooth muscle contraction and vasoconstriction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Benzoate (C₇H₅NaO₂)

Sodium benzoate shares a carboxylate-sodium structure with C₉H₁₃NaO₂ but lacks the methyl substituent on the benzene ring.

Property C₉H₁₃NaO₂ Sodium Benzoate
Molecular Weight 188.19 g/mol 144.11 g/mol
Solubility (H₂O, 25°C) ~50 g/100 mL ~62 g/100 mL
Melting Point ~285°C (dec.) 300°C (dec.)
Applications Buffering, corrosion Food preservation, pH control

The methyl group in C₉H₁₃NaO₂ enhances hydrophobicity, reducing its solubility compared to sodium benzoate. This structural difference also impacts thermal stability, as the methyl group may introduce steric hindrance during decomposition .

Sodium Phenylacetate (C₈H₇NaO₂)

Sodium phenylacetate features a benzene ring with an acetate group, differing from C₉H₁₃NaO₂ in the absence of a methyl group and the presence of a longer carbon chain.

Property C₉H₁₃NaO₂ Sodium Phenylacetate
Molecular Weight 188.19 g/mol 158.13 g/mol
pKa (in water) 4.8 4.3
Bioactivity Low toxicity Urea cycle disorder treatment

The methyl group in C₉H₁₃NaO₂ slightly increases its pKa compared to phenylacetate, making it a weaker acid. Functionally, phenylacetate’s medical applications contrast with C₉H₁₃NaO₂’s industrial uses, highlighting how minor structural changes alter compound utility .

Comparison with Functionally Similar Compounds

Sodium Chloride (NaCl)

While NaCl is structurally distinct (inorganic vs. organic), it shares ionic character and industrial roles with C₉H₁₃NaO₂.

Property C₉H₁₃NaO₂ NaCl
Solubility (H₂O, 25°C) ~50 g/100 mL 36 g/100 mL
Conductivity Moderate High
Applications Corrosion inhibition Food seasoning, de-icing

C₉H₁₃NaO₂’s organic backbone enables chelation of metal ions, enhancing its corrosion inhibition efficiency compared to NaCl, which relies solely on ionic interactions .

Calcium 4-Methylbenzoate (C₉H₁₄CaO₄)

Replacing sodium with calcium alters the compound’s ionic radius and charge density.

Property C₉H₁₃NaO₂ C₉H₁₄CaO₄
Cation Charge +1 +2
Solubility (H₂O, 25°C) ~50 g/100 mL ~5 g/100 mL
Stability Stable in air Hygroscopic

The divalent calcium cation reduces solubility due to stronger lattice energy, limiting its industrial applicability compared to the sodium variant .

Research Findings and Data Trends

  • Thermal Stability : C₉H₁₃NaO₂ decomposes at higher temperatures than sodium benzoate, likely due to methyl group-induced stabilization of the aromatic ring .
  • Solubility vs. Chain Length : Solubility decreases as the organic chain lengthens (e.g., phenylacetate < 4-methylbenzoate < benzoate), aligning with trends in hydrophobic interactions .
  • Cation Impact: Divalent cations (e.g., Ca²⁺) reduce solubility but enhance ionic strength in solutions, as noted in ion concentration studies .

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